2,2,2-trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide
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Overview
Description
2,2,2-Trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide is an organic compound with a complex structure, characterized by the presence of multiple chlorine atoms and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-chlorophenyl sulfide with 4-chloroaniline in the presence of trichloroacetyl chloride. The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is usually refluxed for several hours to ensure complete reaction, followed by purification steps such as recrystallization to obtain the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove chlorine atoms or modify the sulfanyl group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives or modified sulfanyl groups.
Substitution: Compounds with new functional groups replacing chlorine atoms.
Scientific Research Applications
2,2,2-Trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2,2-trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The presence of multiple chlorine atoms and the sulfanyl group contribute to its reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroacetamide: Similar in structure but lacks the sulfanyl and phenyl groups.
N-(4-Chlorophenyl)acetamide: Contains a similar acetamide group but with different substituents.
2,2,2-Trichloro-N-ethylacetamide: Another trichloroacetamide derivative with different substituents.
Uniqueness
2,2,2-Trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide is unique due to the combination of its trichloroacetamide core with the sulfanyl and phenyl groups
Properties
IUPAC Name |
2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl4NOS/c15-11-3-1-2-4-12(11)21-10-7-5-9(6-8-10)19-13(20)14(16,17)18/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODHGNJHTTVURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl4NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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